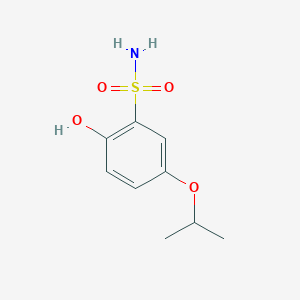
2-(Isocyano(tosyl)methyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrol-2-yl-1-tosylmethyl isocyanide is a versatile compound in organic chemistry, known for its unique reactivity and utility in various synthetic applications. This compound is a derivative of tosylmethyl isocyanide (TosMIC), which is widely used in the synthesis of heterocyclic compounds due to its ability to act as a one-carbon synthon .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Pyrrol-2-yl-1-tosylmethyl isocyanide can be synthesized through the Van Leusen reaction, which involves the [3+2] cycloaddition of TosMIC with electron-deficient compounds . The reaction typically requires a base, such as potassium hydroxide (KOH), to deprotonate TosMIC, forming a carbanion that subsequently reacts with the electron-deficient compound to form the desired product .
Industrial Production Methods
Industrial production of 1-pyrrol-2-yl-1-tosylmethyl isocyanide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Pyrrol-2-yl-1-tosylmethyl isocyanide undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The compound participates in [3+2] cycloaddition reactions to form polysubstituted pyrroles.
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the tosyl group.
Common Reagents and Conditions
Bases: Potassium hydroxide (KOH) is commonly used to deprotonate TosMIC.
Solvents: Dichloromethane (CH2Cl2) is often used as a solvent for these reactions.
Major Products
The major products formed from these reactions are polysubstituted pyrroles, which are valuable intermediates in the synthesis of various biologically active compounds .
Scientific Research Applications
1-Pyrrol-2-yl-1-tosylmethyl isocyanide has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-pyrrol-2-yl-1-tosylmethyl isocyanide involves the formation of a carbanion under basic conditions, which then participates in various cycloaddition and substitution reactions . The electron-withdrawing effect of the tosyl group enhances the reactivity of the isocyanide group, facilitating these reactions .
Comparison with Similar Compounds
Similar Compounds
Tosylmethyl Isocyanide (TosMIC): The parent compound, widely used in similar synthetic applications.
Other Isocyanides: Compounds like phenyl isocyanide and methyl isocyanide, which also participate in cycloaddition reactions.
Uniqueness
1-Pyrrol-2-yl-1-tosylmethyl isocyanide is unique due to its ability to form polysubstituted pyrroles through [3+2] cycloaddition reactions, which are not as readily achieved with other isocyanides . This makes it a valuable tool in the synthesis of complex heterocyclic compounds with potential biological activity .
Properties
Molecular Formula |
C13H12N2O2S |
|---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
2-[isocyano-(4-methylphenyl)sulfonylmethyl]-1H-pyrrole |
InChI |
InChI=1S/C13H12N2O2S/c1-10-5-7-11(8-6-10)18(16,17)13(14-2)12-4-3-9-15-12/h3-9,13,15H,1H3 |
InChI Key |
DWZDLRDKBZYVRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CN2)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B14854932.png)
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14854947.png)





